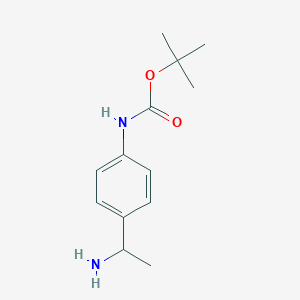
tert-Butyl (4-(1-aminoethyl)phenyl)carbamate
Overview
Description
“tert-Butyl (4-(1-aminoethyl)phenyl)carbamate” is a chemical compound with the molecular formula C12H18N2O2 . It is also known by other names such as “tert-butyl n-4-aminomethyl phenyl carbamate”, “4-aminomethyl-1-n-boc-aniline”, “tert-butyl 4-aminomethyl phenyl carbamate”, and “4-boc-amino benzylamine” among others .
Synthesis Analysis
The synthesis of “[4- (2-Amino-ethyl)-phenyl]-carbamic acid tert-butyl ester” involves using 4-tert-butoxycarbonylaminophenylacetonitrile as a raw material . The specific synthesis steps are not provided in the search results.Molecular Structure Analysis
The molecular weight of the compound is 222.29 g/mol . The IUPAC name is “tert-butyl N- [4- (aminomethyl)phenyl]carbamate” and the InChI Key is "URXUHALBOWYXJZ-UHFFFAOYSA-N" . The SMILES string representation of the molecule is "CC © ©OC (=O)NC1=CC=C (CN)C=C1" .Chemical Reactions Analysis
The compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation . The specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
The compound is available in the form of a powder . The compound is stored in a well-ventilated place and the container is kept tightly closed .Scientific Research Applications
Synthesis of Tert‐Butyl Carbamates
Yang, Pan, and List (2009) discuss the synthesis of tert-butyl phenyl(phenylsulfonyl)methylcarbamate through asymmetric Mannich reaction. This process involves the use of chiral amino carbonyl compounds and is significant for producing tert-butyl carbamates with specific stereochemistry (Yang, Pan, & List, 2009).
Synthetic Methods and Biological Relevance
Zhao, Guo, Lan, and Xu (2017) developed a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (AZD9291). The method involves three steps: acylation, nucleophilic substitution, and reduction, achieving a high total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) investigated tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation and alkylation between nitrogen and silicon. This study is crucial for understanding the reactivity and potential applications of tert-butyl carbamates in organic synthesis (Sieburth, Somers, & O'hare, 1996).
tert-Butyl Carbamates as Building Blocks
Guinchard, Vallée, and Denis (2005) reported on tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as N-(Boc) nitrone equivalents. These carbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate and are used in reactions with organometallics to yield N-(Boc)hydroxylamines, highlighting their utility in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Safety and Hazards
The compound is harmful if swallowed and causes serious eye damage and severe skin burns . It may also cause respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection . In case of ingestion or contact with skin or eyes, immediate medical attention is required .
properties
IUPAC Name |
tert-butyl N-[4-(1-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-9(14)10-5-7-11(8-6-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQNHLVEDPIIRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701814 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-(1-aminoethyl)phenyl)carbamate | |
CAS RN |
618445-80-0 | |
| Record name | tert-Butyl [4-(1-aminoethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 618445-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



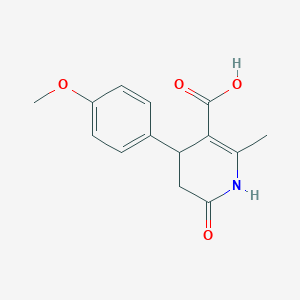
![7-Benzyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1505122.png)
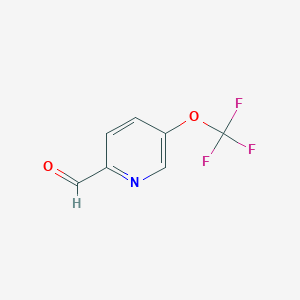
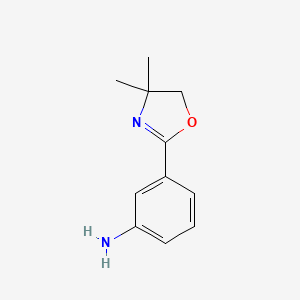
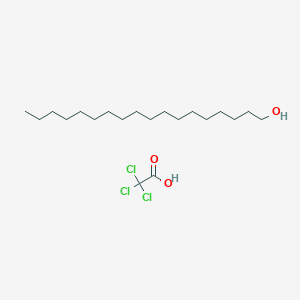
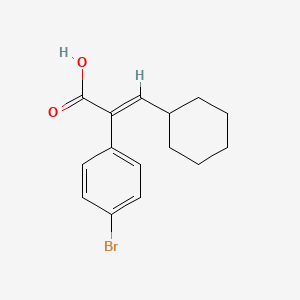
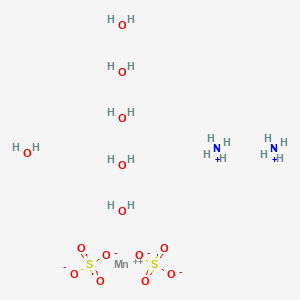
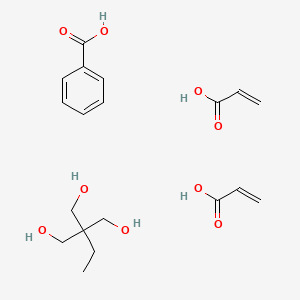
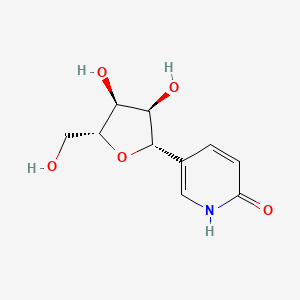
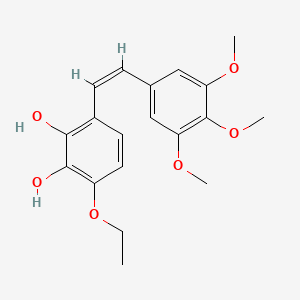
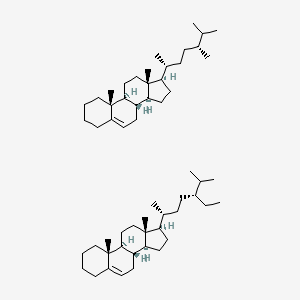
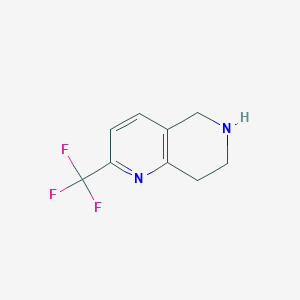
![1-[(1R,2S,5S)-Bicyclo[3.1.0]hexan-2-yl]-4-methylpiperazine](/img/structure/B1505141.png)
